![molecular formula C8H5NO2S B189477 6-Nitro-benzo[b]thiophene CAS No. 17402-90-3](/img/structure/B189477.png)
6-Nitro-benzo[b]thiophene
Overview
Description
6-Nitro-benzo[b]thiophene is an aromatic organic compound with the molecular formula C8H5NO2S . It has a molecular weight of 179.20 g/mol . The IUPAC name for this compound is 6-nitro-1-benzothiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, including 6-Nitro-benzo[b]thiophene, has been a topic of interest in recent years . Key steps in the synthesis include a regioselective Friedel−Crafts coupling . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .Molecular Structure Analysis
The molecular structure of 6-Nitro-benzo[b]thiophene includes one sulfur atom, contributing two π electrons to the aromatic sextet . The InChI code for this compound is 1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H .Chemical Reactions Analysis
Thiophene-based analogs, including 6-Nitro-benzo[b]thiophene, have been the focus of many studies due to their potential as biologically active compounds . They undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis
6-Nitro-benzo[b]thiophene has a topological polar surface area of 74.1 Ų and a complexity of 192 . It has no hydrogen bond donors but has three hydrogen bond acceptors . The compound is covalently bonded and is canonicalized .Scientific Research Applications
Synthesis and Derivative Formation
- 6-Nitro-benzo[b]thiophene undergoes nitration, yielding substitution at various positions in the benzene ring. Different nitration procedures result in the formation of various isomers, including the 4-nitro-, 5-nitro-, and 6-nitro-isomers, depending on the reaction conditions. This is significant for the synthesis of specific derivatives and isomers for further research and application (Brown et al., 1969).
Chemical Reactions and Properties
- The compound has been studied for its reactivity in different chemical contexts. For example, it has been examined under conditions such as palladium-catalyzed borylation and Suzuki coupling, leading to the formation of biologically active thienocarbazole precursors with potential applications in fluorescence and DNA intercalation (Ferreira et al., 2003).
Material Science and Heterocyclic Chemistry
- Benzo[b]thiophenes, including derivatives like 6-Nitro-benzo[b]thiophene, are crucial in the field of material science. They have been used as building blocks in the synthesis of organic photoelectric materials and organic semiconductors. Their applications in medicinal chemistry include roles in antimicrobial, anticancer, and other therapeutic areas (Duc, 2020).
Photoreactive Studies
- Studies have also focused on the photochemical properties of benzo[b]thiophene derivatives, including their photooxidation in aqueous solutions, which is significant in understanding the environmental behavior and degradation of such compounds (Andersson & Bobinger, 1992).
Safety And Hazards
Future Directions
Benzo[b]thiophene derivatives, including 6-Nitro-benzo[b]thiophene, have been extensively used in various research fields, including pharmaceutical sciences and materials chemistry . The demand for new materials and medicines encourages searches for new methods and improvements to existing ones . Therefore, the future direction in the study of 6-Nitro-benzo[b]thiophene could involve exploring its potential applications in these fields.
properties
IUPAC Name |
6-nitro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHFIUQUWBWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-benzo[b]thiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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